molecular formula C22H34N2O2 B6008039 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine

4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine

カタログ番号 B6008039
分子量: 358.5 g/mol
InChIキー: UXMOHRIZDICKQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine, also known as Tropisetron, is a potent and selective serotonin 5-HT3 receptor antagonist. It was first synthesized in 1985 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Tropisetron has been extensively studied for its potential therapeutic applications in various diseases, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia.

作用機序

4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine works by blocking the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. By blocking this receptor, 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine reduces the activity of the vomiting center in the brain, thereby preventing nausea and vomiting.
Biochemical and Physiological Effects
4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of serotonin in the gut, which may contribute to its antiemetic effects. 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in schizophrenia.

実験室実験の利点と制限

4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has several advantages for use in lab experiments. It is a highly selective and potent serotonin 5-HT3 receptor antagonist, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has a relatively long half-life, which allows for sustained receptor blockade. However, 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine also has some limitations for use in lab experiments, including its potential for off-target effects and its relatively high cost compared to other serotonin 5-HT3 receptor antagonists.

将来の方向性

There are several potential future directions for research on 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine. One area of interest is the development of new formulations of 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine for improved efficacy and patient compliance. Another area of interest is the investigation of 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine's potential therapeutic effects in other diseases, such as migraine and postoperative nausea and vomiting. Additionally, further research is needed to better understand the mechanisms underlying 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine's potential therapeutic effects in schizophrenia and other psychiatric disorders.

合成法

The synthesis of 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine involves several steps, including the reaction of 2,4,5-trimethylbenzyl chloride with piperidine, followed by the reaction of the resulting compound with 3-(morpholin-4-yl)propanoic acid. The final product is obtained after purification and crystallization.

科学的研究の応用

4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has been extensively studied for its therapeutic potential in various diseases. It has been shown to be effective in the treatment of chemotherapy-induced nausea and vomiting, particularly in patients receiving highly emetogenic chemotherapy. 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has also been investigated as a potential treatment for irritable bowel syndrome, with promising results in clinical trials. Additionally, 4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine has been studied for its potential use in the treatment of schizophrenia, with some studies suggesting that it may be effective in reducing the positive symptoms of the disease.

特性

IUPAC Name

1-morpholin-4-yl-3-[1-[(2,4,5-trimethylphenyl)methyl]piperidin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-17-14-19(3)21(15-18(17)2)16-23-8-6-20(7-9-23)4-5-22(25)24-10-12-26-13-11-24/h14-15,20H,4-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMOHRIZDICKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(CC2)CCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。